2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused to a pyrazine ring, with an oxolane (tetrahydrofuran) substituent at the second position. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole derivatives with appropriate pyrazine precursors. One common method includes the reaction of pyrazole-3-carboxylic acids with α-haloketones, followed by heterocyclization using ammonium acetate in acetic acid under reflux conditions . Another approach involves the use of azolocarboxamidoacetals, which undergo a one-pot three-step protocol to form the desired pyrazolo[1,5-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the aforementioned laboratory methods to ensure high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine-4,5-dione, while reduction could produce dihydropyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrazolo[1,5-a]pyrazine derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound may interact with the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused-ring structure but with a pyrimidine ring instead of a pyrazine ring.
Triazolo[4,3-a]pyrazine: Contains a triazole ring fused to a pyrazine ring, often explored for its kinase inhibitory properties.
Uniqueness
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of the oxolane ring. This structural feature may confer distinct electronic properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h3-4,6,9H,1-2,5H2,(H,11,14) |
InChI Key |
RFCGONYCJUVDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C=CNC(=O)C3=C2 |
Origin of Product |
United States |
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